molecular formula C6H9NO2 B168492 (3-Ethyl-1,2-oxazol-5-yl)methanol CAS No. 14716-90-6

(3-Ethyl-1,2-oxazol-5-yl)methanol

Cat. No. B168492
CAS RN: 14716-90-6
M. Wt: 127.14 g/mol
InChI Key: PUWYXPHAQNCKLQ-UHFFFAOYSA-N
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Description

“(3-Ethyl-1,2-oxazol-5-yl)methanol” is a chemical compound with the molecular formula C6H9NO2. It has a molecular weight of 127.14 . This compound is a type of oxazole, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .


Synthesis Analysis

The synthesis of oxazoline derivatives, which are similar to “(3-Ethyl-1,2-oxazol-5-yl)methanol”, has been extensively studied . The most common method for synthesizing these compounds is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “(3-Ethyl-1,2-oxazol-5-yl)methanol” consists of a five-membered oxazole ring with an ethyl group at the 3rd position and a methanol group at the 5th position .


Physical And Chemical Properties Analysis

“(3-Ethyl-1,2-oxazol-5-yl)methanol” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Corrosion Inhibition

(3-Ethyl-1,2-oxazol-5-yl)methanol derivatives have been evaluated as corrosion inhibitors. Rahmani et al. (2018) studied oxazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. Their study revealed that these compounds significantly reduce corrosion rates, suggesting that the inhibitive effect occurs through the adsorption of inhibitor molecules on the metal surface (Rahmani et al., 2018).

Antimicrobial Activity

Oxazole derivatives have been shown to possess antimicrobial activity. Balaswamy et al. (2012) synthesized various benzoxazole derivatives and screened them for antimicrobial properties. They found that these compounds exhibited notable antimicrobial activity, highlighting the pharmacological importance of benzoxazole derivatives (Balaswamy et al., 2012).

Catalysis

Oxazole compounds have been used in catalysis. Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol-Cu(I) structure, a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst showed low loadings, short reaction times, and compatibility with free amino groups, making it a remarkable catalyst for CuAAC reactions (Ozcubukcu et al., 2009).

Synthesis of Novel Compounds

(3-Ethyl-1,2-oxazol-5-yl)methanol has been involved in the synthesis of novel compounds. Belkadi et al. (2006) reported the synthesis of oxadiazole and triazole derivatives as models for acyclic C-nucleosides, demonstrating the versatility of oxazole derivatives in synthesizing complex molecules (Belkadi et al., 2006).

Future Directions

Oxazole derivatives, including “(3-Ethyl-1,2-oxazol-5-yl)methanol”, have significant potential in various fields, especially in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research may focus on developing new synthetic strategies and exploring their biological activities further .

properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYXPHAQNCKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512618
Record name (3-Ethyl-1,2-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-1,2-oxazol-5-yl)methanol

CAS RN

14716-90-6
Record name 3-Ethyl-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14716-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-1,2-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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